molecular formula C14H17N3O B11867050 N-Cyclohexyl-1H-indazole-3-carboxamide

N-Cyclohexyl-1H-indazole-3-carboxamide

Cat. No.: B11867050
M. Wt: 243.30 g/mol
InChI Key: OIUOOHQNKOIQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of the Indazole-3-carboxamide Core Structure in Chemical Biology

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the design of bioactive molecules. uniupo.it Its derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and antitumor properties. unina.it The addition of a carboxamide group at the 3-position of the indazole ring creates the indazole-3-carboxamide core, a versatile scaffold that has been extensively explored in drug discovery. This structural feature has been incorporated into compounds targeting various enzymes and receptors. For instance, substituted indazole-3-carboxamides have been investigated as inhibitors of human neutrophil elastase, kinase inhibitors, and selective sodium channel blockers. The planarity of the indazole ring, combined with the hydrogen bonding capabilities of the carboxamide group, allows for specific and potent interactions with biological macromolecules.

Significance of N-Cyclohexyl-1H-indazole-3-carboxamide in Academic Research

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

PropertyValue
Molecular Formula C₁₄H₁₇N₃O
Molecular Weight 243.30 g/mol
CAS Number 879422-91-0
Appearance Not explicitly reported, but related compounds are solids.
Melting Point Not explicitly reported.
Solubility Not explicitly reported, but likely soluble in organic solvents like DMSO and methanol.

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes, often involving the coupling of an activated 1H-indazole-3-carboxylic acid with cyclohexylamine (B46788). A general and efficient method for preparing related 1-arylindazole-3-carboxamides involves a multi-step process that could be adapted for the synthesis of the title compound.

One plausible synthetic approach starts from 1H-indazole-3-carboxylic acid. The carboxylic acid is first activated, for example, by converting it to an acid chloride or by using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (B128534). The activated species is then reacted with cyclohexylamine to form the desired amide bond.

General Synthetic Scheme:

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the indazole ring system and the cyclohexyl group. The aromatic protons would appear in the downfield region (typically δ 7-8.5 ppm), while the cyclohexyl protons would be in the upfield region. The NH proton of the amide would likely appear as a broad signal. For a related compound, 1-(4-Chlorophenyl)-N-cyclohexyl-1H-indazole-3-carboxamide, characteristic signals were observed at δ 8.49 (br d, 1H), 7.67 (br d, 2H), and 7.63 (br d, 1H) in CDCl₃.
¹³C NMR Resonances for the carbon atoms of the indazole core and the cyclohexyl ring. The carbonyl carbon of the amide would be expected in the range of δ 160-170 ppm.
IR Spectroscopy Characteristic absorption bands for the N-H and C=O stretching of the amide group, typically around 3300 cm⁻¹ and 1650 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (m/z 243.30).

Pharmacological Profile

Currently, there is a lack of specific pharmacological data for this compound in the public domain. However, the broader class of indazole derivatives has been the subject of extensive pharmacological research, revealing a wide array of biological activities.

Mechanism of Action

The mechanism of action for this compound has not been elucidated. For the broader class of indazole-3-carboxamides, their biological effects are mediated through various mechanisms, including enzyme inhibition and receptor modulation. The specific mechanism is highly dependent on the substitution pattern on the indazole ring and the carboxamide nitrogen.

Research on Biological Effects

Research on the biological effects of this compound is not yet available. However, studies on analogous compounds provide a basis for potential areas of investigation. For instance, various indazole derivatives have been evaluated for their potential as:

Anti-inflammatory agents: By inhibiting key enzymes in the inflammatory cascade.

Anticancer agents: Through mechanisms such as kinase inhibition, which can disrupt cancer cell signaling pathways. unina.it

Antimicrobial agents: By targeting essential processes in microbial growth.

Further research is required to determine if this compound exhibits any of these or other biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

N-cyclohexyl-1H-indazole-3-carboxamide

InChI

InChI=1S/C14H17N3O/c18-14(15-10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)16-17-13/h4-5,8-10H,1-3,6-7H2,(H,15,18)(H,16,17)

InChI Key

OIUOOHQNKOIQGL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NNC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to N-Substituted Indazole-3-carboxamides

The synthesis of N-substituted indazole-3-carboxamides, a class of compounds with significant interest in medicinal chemistry, is typically achieved through several strategic routes. These pathways can be broadly categorized into those that begin with a pre-formed indazole-3-carboxylic acid and those that construct the indazole core in a more convergent fashion.

Strategies Involving Indazole-3-carboxylic Acid Precursors

A predominant and well-established method for synthesizing N-substituted indazole-3-carboxamides involves the use of 1H-indazole-3-carboxylic acid as a key starting material. google.com This precursor, which can be prepared via multiple routes including the diazotization of o-toluidine (B26562) or the hydrolysis of isatin, serves as a versatile platform for diversification. google.comresearchgate.net The core of this strategy is the formation of an amide bond between the carboxylic acid and a desired amine.

This amidation is typically facilitated by standard peptide coupling agents. researchgate.net A common procedure involves activating the carboxylic acid with reagents such as (3-Dimethylamino-propyl)-ethyl-carbodiimide (EDC.HCl) in the presence of an additive like N-Hydroxybenzotriazole (HOBT). researchgate.net The reaction is generally carried out in an aprotic polar solvent like N,N-Dimethylformamide (DMF) with a tertiary amine base, such as triethylamine (B128534) (TEA), to neutralize the formed acids. researchgate.net This method is highly versatile, allowing for the coupling of a wide array of aliphatic and aromatic amines to produce a library of N-substituted indazole-3-carboxamides in good yields. researchgate.net

While effective, the synthesis of the 1H-indazole-3-carboxylic acid precursor itself can present challenges, particularly in large-scale productions. google.com Researchers have developed optimized procedures, such as a diazotization-free route starting from phenylhydrazine (B124118) and benzaldehyde, to provide a safer and more scalable synthesis of this key intermediate. google.com The choice of synthetic route to the acid can also influence its polymorphic form, which may be an important consideration in further reactions. google.com

Convergent Approaches for Indazole Core Formation

One notable convergent approach involves a two-step process for creating 1-arylindazole-3-carboxamides. unina.it This method begins with a reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid. unina.it The resulting intermediate undergoes a regioselective intramolecular palladium-catalyzed Buchwald–Hartwig cyclization to furnish the desired N-arylindazole-3-carboxamides in yields ranging from good to excellent. unina.it This strategy effectively constructs the indazole core and installs the C3-carboxamide side chain concurrently.

Another efficient method involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates into the corresponding 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn This transformation is achieved under mild conditions using diazotization reagents, leading to rapid reaction rates and high yields. sioc-journal.cn This protocol has been successfully applied to the synthesis of complex drug molecules, demonstrating its utility as a concise and efficient route. sioc-journal.cn

Specific Synthesis of N-Cyclohexyl-1H-indazole-3-carboxamide

The synthesis of the title compound, this compound, follows the general principles of amidation, utilizing 1H-indazole-3-carboxylic acid and cyclohexylamine (B46788) as the primary reactants.

Amidation Reactions and Coupling Strategies

The most direct synthesis of this compound is achieved through the coupling of 1H-indazole-3-carboxylic acid with cyclohexylamine. This reaction is a specific example of the general strategies discussed previously. The reaction is typically performed using a standard set of coupling reagents to facilitate the formation of the amide bond.

The general procedure involves dissolving 1H-indazole-3-carboxylic acid in DMF, followed by the addition of coupling agents like HOBT and EDC.HCl, and a base such as TEA. After a brief stirring period to activate the carboxylic acid, cyclohexylamine is added to the mixture. The reaction proceeds at room temperature for several hours to yield the desired this compound. A similar reaction has been reported for the synthesis of the N1-substituted analogue, 1-(4-Chlorophenyl)-N-cyclohexyl-1H-indazole-3-carboxamide, highlighting the applicability of this coupling strategy. unina.it

Table 1: General Conditions for Amide Coupling

Component Reagent/Solvent Role Reference
Starting Material 1H-Indazole-3-carboxylic acid Acid component
Coupling Agent EDC.HCl (1.2 equiv) Carbodiimide activator
Additive HOBT (1.2 equiv) Suppresses side reactions
Base TEA (3 equiv) Acid scavenger
Solvent DMF Aprotic polar solvent

| Amine | Cyclohexylamine (1 equiv) | Nucleophile | |

Regioselective Functionalization of the Indazole Nucleus

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be functionalized, typically through alkylation or arylation. Controlling the regioselectivity of this functionalization is a key challenge in the synthesis of specific indazole derivatives. nih.govdiva-portal.org The outcome of these reactions is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. nih.gov

For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of cesium carbonate as the base in DMF preferentially yields the N1-alkylated product. nih.gov DFT calculations suggest this is due to a chelation mechanism involving the cesium ion. nih.gov Conversely, using a different base like potassium carbonate can lead to the formation of the N2-substituted product. nih.gov This demonstrates that a careful choice of reagents is crucial for directing the functionalization to the desired nitrogen atom.

This principle of regioselectivity is critical when synthesizing derivatives of this compound that require substitution on the indazole nitrogen. The direct alkylation of this compound itself would present similar regiochemical challenges, requiring careful optimization to achieve the desired N1- or N2-substituted analogue. Late-stage C-H functionalization, using transition metal catalysis, represents another advanced strategy to selectively modify the indazole core at specific carbon positions. rsc.orgnih.gov

Derivatization and Analogue Synthesis for Research Purposes

The this compound scaffold serves as a valuable starting point for the synthesis of diverse analogues for chemical and biological research. By systematically modifying different parts of the molecule—the N1 position of the indazole, the cyclohexyl ring, or the indazole core itself—researchers can explore structure-activity relationships (SAR).

For example, a common derivatization strategy involves introducing various substituents at the N1 position. This has been explored in the development of inhibitors for enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), where a three-carbon linker was introduced at the N1 position of the 1H-indazole-3-carboxamide core, connecting it to different heterocyclic moieties. nih.gov Similarly, fragment-based screening has led to the identification of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors, with SAR analysis showing that substitution with a hydrophobic ring and a hydrophilic group were critical for activity and selectivity. nih.gov

The synthesis of synthetic cannabinoids provides another example of extensive derivatization. researchgate.net Enantiospecific synthesis has been employed to create a library of indazole-3-carboxamide analogues with varying alkyl and cycloalkyl groups attached to the amide nitrogen, as well as different substituents at the N1 position, for pharmacological evaluation. researchgate.net These studies underscore the modularity of the indazole-3-carboxamide scaffold and the importance of synthetic chemistry in generating novel compounds for research.

Table 2: Examples of Indazole-3-Carboxamide Derivatization for Research

Core Structure Derivatization Strategy Research Purpose Reference
1H-Indazole-3-carboxamide N1-alkylation with a piperidine-terminated linker PARP-1 inhibition nih.gov
3-Amino-1H-indazole Reaction with phenyl isocyanates Antiproliferative activity screening nih.gov
Indazole-3-carboxylic acid N1-alkylation and amidation with various amino acids Synthesis of synthetic cannabinoids and their metabolites diva-portal.org

Enantiospecific Synthesis and Chiral Resolution Techniques

The stereochemistry of molecules is a critical factor in medicinal chemistry and pharmacology. While the fundamental structure of this compound itself is not chiral, the introduction of stereocenters, typically on the cyclohexyl ring or through substitution on the indazole core, necessitates methods to isolate and study single enantiomers. The biological activity of such chiral indazole-3-carboxamide derivatives often resides predominantly in one enantiomer. For instance, studies on analogous synthetic cannabinoid receptor agonists (SCRAs) have consistently shown that the (S)-enantiomers possess significantly higher potency at both CB1 and CB2 receptors compared to their (R)-enantiomer counterparts. nih.gov This highlights the importance of stereochemically controlled synthesis and separation techniques.

Enantiospecific Synthesis

Enantiospecific synthesis, or asymmetric synthesis, aims to produce a single enantiomer directly, thereby avoiding the formation of a racemic mixture and the subsequent need for separation. This approach is inherently more efficient as it prevents the loss of 50% of the material that occurs in classical resolution.

A common strategy for the enantiospecific synthesis of chiral indazole-3-carboxamides involves the use of a chiral starting material that guides the stereochemical outcome of the reaction. Research on structurally related compounds, such as AB-CHMINACA, demonstrates a viable synthetic route. nih.govresearchgate.net The process typically begins with an enantiomerically pure amino acid derivative, for example, L-valine methyl ester or L-tert-leucine methyl ester. This chiral building block is then used to construct the indazole core or is coupled to a pre-existing indazole-3-carboxylic acid moiety. The amide bond formation between the indazole-3-carboxylic acid and a chiral amine is a key step, where the chirality of the starting amine is transferred to the final product. This method ensures that the desired enantiomer is produced with high enantiomeric excess.

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is essential when a synthetic route produces both enantiomers and their distinct biological effects must be evaluated.

Chiral High-Performance Liquid Chromatography (HPLC)

The most prevalent and effective method for the separation of enantiomers of indazole-3-carboxamide derivatives is chiral High-Performance Liquid Chromatography (HPLC). nih.gov This technique relies on the use of a Chiral Stationary Phase (CSP). phenomenex.com The principle involves the differential interaction between the two enantiomers and the chiral environment of the CSP. These transient, diastereomeric complexes have different stabilities, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation. phenomenex.com

For indazole-3-carboxamides and related structures, polysaccharide-based CSPs have proven to be particularly effective. nih.govphenomenex.com These phases consist of chiral polymers like cellulose (B213188) or amylose (B160209) that are derivatized with various carbamates and coated or immobilized onto a silica (B1680970) support. phenomenex.com The choice of the specific CSP and mobile phase is critical for achieving optimal separation.

Research findings indicate that for indazole-3-carboxamides with a terminal amide moiety, such as this compound and its analogues, a Lux® i-Cellulose-5 column is highly selective. nih.gov In contrast, analogues with a terminal methyl ester show better separation on a Lux® Amylose-1 column. nih.gov Optimized isocratic methods, typically employing a mobile phase of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol, can yield excellent enantiomer resolution values (Rs) of 1.99 or greater. nih.gov

Table 1: Example HPLC Conditions for Chiral Separation of Indazole-3-Carboxamide Analogs Data derived from studies on structurally similar compounds.

ParameterCondition 1: Amide Moiety (e.g., AB-CHMINACA)Condition 2: Ester Moiety (e.g., AMB-FUBINACA)
Chiral Stationary Phase (CSP) Lux® i-Cellulose-5Lux® Amylose-1
Mobile Phase n-Hexane / Isopropanoln-Hexane / Ethanol
Resolution (Rs) ≥ 1.99≥ 1.99
Reference nih.gov nih.gov

Diastereomeric Salt Crystallization

A classical, though often more laborious, method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique is applicable if the racemic compound has an acidic or basic functional group. The process involves reacting the racemic mixture with an enantiomerically pure resolving agent, such as tartaric acid or an optically active amine like brucine. wikipedia.org This reaction creates a pair of diastereomeric salts.

Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows them to be separated by fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated in pure form, the chiral resolving agent is chemically removed, yielding the desired pure enantiomer. wikipedia.org While fundamental, this method's success is difficult to predict and may require extensive screening of different resolving agents and crystallization conditions. wikipedia.org

Structural Elucidation and Analytical Characterization

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic techniques are fundamental in elucidating the molecular structure by examining the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. For N-Cyclohexyl-1H-indazole-3-carboxamide, ¹H NMR would identify signals corresponding to the protons on the indazole ring, the cyclohexyl group, and the amide N-H proton. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals provide information about the connectivity of the atoms.

Similarly, ¹³C NMR spectroscopy reveals the chemical environment of each carbon atom in the molecule. The number of signals indicates the number of unique carbon atoms, and their chemical shifts are characteristic of their functional group and neighboring atoms (e.g., aromatic, aliphatic, carbonyl).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indazole Aromatic Protons7.0 - 8.5110 - 140
Amide N-H8.0 - 9.0 (broad)-
Cyclohexyl CH (attached to N)3.8 - 4.245 - 55
Cyclohexyl CH₂1.0 - 2.024 - 35
Carbonyl Carbon (C=O)-160 - 170

Note: These are predicted values based on general spectroscopic principles and data from analogous compounds.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

In the IR spectrum of this compound, characteristic absorption bands would be observed. A strong absorption band around 1650-1680 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the amide group. The N-H stretching vibration of the secondary amide would appear as a band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic indazole ring and the aliphatic cyclohexyl group would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. springermedizin.devscht.cz

Raman spectroscopy provides complementary information. For a similar compound, ACHMINACA, characteristic Raman shifts were observed for the carbonyl stretching and N-H bending vibrations, as well as strong bands for the symmetric stretching modes of the aromatic ring. springermedizin.de

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Infrared (IR) Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
Secondary Amide (N-H)Stretching3200 - 34003200 - 3400
Carbonyl (C=O)Stretching1650 - 16801650 - 1680
Secondary Amide (N-H)Bending1510 - 15501510 - 1550
Aromatic C-HStretching3000 - 31003000 - 3100
Aliphatic C-H (Cyclohexyl)Stretching2850 - 29502850 - 2950
Aromatic C=CStretching1450 - 16001450 - 1600

Note: These are expected frequency ranges based on general spectroscopic data and information from analogous compounds.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. The spectrum of this compound is expected to show absorption maxima characteristic of the indazole chromophore. For the related compound ACHMINACA, UV-Vis analysis revealed two absorption maxima at approximately 210 nm and 302 nm. springermedizin.de These absorptions are attributed to the π-π* electronic transitions within the aromatic system of the indazole ring.

Table 3: Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Expected Wavelength (λmax)
π-π* (Indazole Ring)~210 nm
π-π* (Indazole Ring)~300 nm

Note: These values are based on data from the closely related compound ACHMINACA.

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In GC-MS, the compound is first vaporized and separated from other components in a gas chromatograph before being introduced into the mass spectrometer. The electron ionization (EI) process in the mass spectrometer causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint. For this compound, key fragments would likely arise from the cleavage of the amide bond and fragmentation of the cyclohexyl ring.

Table 4: Predicted Key Mass Fragments in GC-MS for this compound

Fragment Ion Predicted m/z Possible Structure
[M]⁺257Molecular Ion
[M - C₆H₁₁N]⁺159Indazole-3-carbonyl cation
[C₆H₁₁NH₂]⁺99Cyclohexylaminium ion
[C₆H₁₀]⁺82Cyclohexene radical cation

Note: These are predicted fragmentation patterns based on the compound's structure.

LC-MS is particularly useful for analyzing compounds that are not easily vaporized. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. Techniques like Quadrupole Time-of-Flight (QToF) Mass Spectrometry combined with tandem MS (MS/MS) allow for the fragmentation of a selected parent ion to produce a detailed fragmentation spectrum, further confirming the structure. For indazole-3-carboxamides, a characteristic fragment ion corresponding to the indazole acylium cation is often observed. nih.gov

Table 5: Expected Data from High-Resolution LC-MS for this compound

Analysis Type Expected Result Information Gained
HRMS (e.g., QToF)Accurate mass of [M+H]⁺Elemental Composition Confirmation
LC-MS/MSFragmentation pattern of [M+H]⁺Structural Confirmation

Crystallographic Methods for Solid-State Structure Determination

Crystallographic techniques are indispensable for unequivocally determining the spatial arrangement of atoms within a crystalline solid. This provides definitive proof of the molecular structure and insights into intermolecular interactions.

Powder X-ray Diffraction (PXRD) is a more accessible technique that uses a finely ground polycrystalline sample. americanpharmaceuticalreview.com The resulting diffractogram is a "fingerprint" of the crystalline solid, useful for phase identification, purity analysis, and can, in some cases, be used to solve crystal structures. americanpharmaceuticalreview.comspringernature.com The PXRD pattern of a substance is unique and can be used to distinguish between different polymorphic forms. units.it For ACHMINACA, both powder and single-crystal X-ray diffraction have been used to obtain comprehensive structural data. d-nb.info

The crystallographic data for the analog ACHMINACA is summarized in the table below. It is anticipated that this compound would exhibit comparable, though not identical, crystallographic parameters.

ParameterValue for ACHMINACA d-nb.info
Crystal SystemMonoclinic
Space GroupP21/c

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation, identification, and quantification of this compound and its analogs in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. In the context of indazole-3-carboxamides, reversed-phase HPLC is commonly employed. This involves a non-polar stationary phase and a polar mobile phase.

Research on related synthetic cannabinoids demonstrates the utility of HPLC coupled with various detectors, such as a photodiode array (PDA) detector or a mass spectrometer (MS), for their identification and quantification. d-nb.infonih.govresearchgate.net For instance, the analysis of ACHMINACA has been performed using HPLC with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. researchgate.net The use of high-resolution mass spectrometry (HRMS) as a detector provides high sensitivity and selectivity, allowing for the accurate identification of the compound based on its mass-to-charge ratio. nih.govresearchgate.net

Typical HPLC parameters for the analysis of related indazole-3-carboxamides are presented in the table below.

ParameterTypical Conditions for Analogs d-nb.inforesearchgate.net
Stationary PhaseReversed-phase (e.g., C18)
Mobile PhaseAcetonitrile/water mixture
DetectorPhotodiode Array (PDA), Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS)
Flow Rate0.5 mL/min
Run Time45 min

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. nih.govresearchgate.net For the analysis of this compound and its analogs, derivatization may sometimes be necessary to increase volatility and improve chromatographic performance.

The electron ionization (EI) mass spectra obtained from GC-MS analysis provide characteristic fragmentation patterns that serve as a molecular fingerprint, aiding in the unequivocal identification of the substance. researchgate.netmmu.ac.uk Studies on ACHMINACA have utilized GC-MS for its analytical characterization, providing detailed information on its fragmentation pathways. d-nb.inforesearchgate.net

Key GC parameters for the analysis of analogous compounds are summarized in the following table.

ParameterTypical Conditions for Analogs d-nb.inforesearchgate.net
ColumnCapillary column (e.g., with a polysiloxane-based stationary phase)
Oven Temperature ProgramRamped temperature program, for example, from an initial temperature held for a few minutes, then ramped to a final temperature (e.g., up to 315 °C) and held. researchgate.net
Ionization ModeElectron Ionization (EI) at 70 eV
DetectorMass Spectrometer (MS)
Ion Source Temperature220 °C

Structure Activity Relationship Sar Investigations

Systematic Modification of the Indazole Core for Activity Modulation

The indazole core is a crucial pharmacophore, and its modification has been a key strategy in modulating the biological activity of this class of compounds. Research has shown that substitutions on the indazole ring system can significantly impact the potency and selectivity of these molecules. For instance, the introduction of aryl groups at the C3 and C6 positions of the indazole core has been found to be critical for certain inhibitory activities. nih.gov

Furthermore, the synthesis of 1,4-disubstituted indazole derivatives, guided by scaffold morphing and structure-guided medicinal chemistry, has led to the discovery of potent activators of specific enzymes. nih.gov The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole form is also a noteworthy consideration in the design of these compounds, as the 1H-tautomer is predominantly favored. nih.gov The exploration of different synthetic routes, such as the deprotonation and nucleophilic aromatic substitution (SNAr) ring closure, has enabled the efficient production of various substituted 1-aryl-1H-indazoles for SAR studies. nih.gov

Influence of N-Substitution on the Carboxamide Moiety

The N-substitution on the carboxamide moiety plays a pivotal role in defining the pharmacological properties of N-Cyclohexyl-1H-indazole-3-carboxamide and its analogs.

The cyclohexyl group attached to the carboxamide nitrogen is a critical determinant of the molecule's interaction with its biological targets. This bulky, hydrophobic group often occupies a specific hydrophobic pocket within the target protein, contributing significantly to the binding affinity. The optimal steric bulk of this hydrophobic tail is crucial for activity. researchgate.net For example, in the context of cannabinoid receptor 1 (CB1) agonists, the activity of synthetic cannabinoid receptor agonists with cyclic tails was observed to decrease as the number of carbons in the cyclic moiety decreased. researchgate.net This highlights the importance of the size and shape of the N-substituent for effective ligand-target engagement. Molecular docking studies have further substantiated the role of the hydrophobic tail in ensuring optimal steric contribution for potent activity. researchgate.net

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound. In the case of this compound, exploring bioisosteric replacements for the cyclohexyl group can lead to analogs with altered potency, selectivity, or metabolic stability.

Bioisosteric replacement of a catechol group with an indazole moiety has been shown to yield therapeutically active compounds, indicating the indazole scaffold's versatility. google.comgoogle.com This strategy has been applied to develop compounds with a range of activities, including cholinesterase inhibition and calcium channel inhibitory activity. google.comgoogle.com Similarly, replacing the pyrazole (B372694) 3-carboxamide moiety in other compounds with different heterocyclic rings, such as oxadiazoles, has led to the discovery of novel receptor antagonists. nih.gov This suggests that replacing the cyclohexyl group with other cyclic or acyclic moieties could be a fruitful avenue for discovering new bioactive molecules. The goal of such replacements is to identify groups that maintain or improve the desired biological activity while potentially offering advantages in terms of properties like solubility or reduced off-target effects. nih.gov

Regiochemical Specificity of Amide Linkage in Biological Contexts

The position of the carboxamide linkage on the indazole ring is a critical factor for the biological activity of this class of compounds. Extensive research has demonstrated that the 3-carboxamide regiochemistry is often essential for potent biological effects. nih.govnih.gov

In studies related to calcium-release activated calcium (CRAC) channel blockers, it was found that indazole-3-carboxamides actively inhibit calcium influx, while their corresponding "reverse" amide isomers, the indazole-1-carboxamides, are significantly less active or even inactive. nih.govresearchgate.net For instance, a specific indazole-3-carboxamide derivative showed sub-micromolar inhibitory concentration (IC50), whereas its reverse amide isomer was inactive even at a concentration of 100μM. nih.govresearchgate.net This stark difference in activity underscores the unprecedented requirement for the specific 3-carboxamide regiochemistry for this particular biological target. nih.govresearchgate.net This finding highlights that the precise orientation of the amide bond is crucial for establishing the necessary interactions with the target protein.

The following table summarizes the activity of an indazole-3-carboxamide and its reverse amide isomer:

CompoundRegiochemistryCalcium Influx Inhibition (IC50)
Indazole-3-carboxamide derivative3-carboxamideSub-μM
Reverse amide isomer1-carboxamide>100 μM

This table illustrates the critical nature of the amide linkage's regiochemistry.

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the interaction of chiral molecules with their biological targets, which are themselves chiral. nih.gov For this compound derivatives that possess stereocenters, the spatial arrangement of atoms can have a profound impact on their biological potency and selectivity. nih.gov

The following table illustrates the differential potency of enantiomers for a class of indazole-3-carboxamide synthetic cannabinoid receptor agonists:

EnantiomerReceptorPotency
(S)-enantiomerCB1 & CB2Enhanced
(R)-enantiomerCB1 & CB2Lower

This table demonstrates the general trend of stereochemical influence on the potency of these compounds.

Computational Chemistry and Molecular Modeling Applications

Virtual Screening Methodologies for Lead Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

The two primary approaches to virtual screening are ligand-based and structure-based.

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the target protein. In studies involving indazole carboxamides, if the crystal structure of the target enzyme is available, a pharmacophore model can be generated. nih.gov This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. For instance, in the development of novel lipoxygenase inhibitors, the crystal structures of soybean lipoxygenase were used to create a pharmacophore model, which was then used to screen a library of compounds, leading to the identification of potent indazole-based hits. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are employed. These techniques use the structures of known active ligands to identify other molecules with similar properties. The principle is that molecules with similar structures or physicochemical properties are likely to exhibit similar biological activities. For a compound like N-Cyclohexyl-1H-indazole-3-carboxamide, if it were a known inhibitor, its structure could be used as a template to search for other compounds with potentially similar or improved activity.

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand, such as an indazole-3-carboxamide derivative, to the active site of a target protein.

Research on related indazole-based compounds has successfully used docking to guide the optimization process. For example, in the development of AXL kinase inhibitors, docking studies provided crucial insights that guided subsequent fragment optimization, leading to a potent inhibitor. nih.gov Similarly, docking simulations were performed to position pyrazole-carboxamide derivatives, which are structurally related to indazoles, into the active site of Aurora-A kinase to understand their binding model. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues, explaining the basis of its inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

For derivatives of carboxamides, 3D-QSAR models have been generated to explore which molecular properties have the greatest influence on biological activity. nih.gov Such models are built by correlating the variation in activity across a series of compounds with changes in their structural or physicochemical properties (descriptors). Although a specific QSAR study for this compound is not detailed in the provided results, this methodology is standard for series of related compounds. nih.govresearchgate.net By analyzing a series of N-substituted indazole-3-carboxamides, a QSAR model could quantify how modifications to the N-substituent (e.g., changing the cyclohexyl ring) impact target inhibition, thereby guiding the design of more potent analogs.

Fragment-Based Design and Optimization Strategies

Fragment-Based Drug Discovery (FBDD) is a strategy for identifying lead compounds where small chemical fragments are screened and then grown or combined to produce a lead with higher affinity. The indazole-3-carboxamide scaffold itself has been identified as a promising starting point through fragment-based approaches.

In two notable examples, this strategy was used to develop potent kinase inhibitors:

PAK1 Inhibitors: Researchers identified 1H-indazole-3-carboxamide derivatives as potential inhibitors of p21-activated kinase 1 (PAK1) using a fragment-based screening approach. nih.govresearchgate.net An initial fragment hit was optimized by introducing a hydrophobic ring into a deep pocket of the enzyme and adding a hydrophilic group to extend into the solvent region, which proved critical for improving inhibitory activity and selectivity. nih.govresearchgate.net

AXL Inhibitors: A separate study utilized a fragment-based lead discovery approach to identify a new indazole-based AXL kinase inhibitor. nih.gov An initial indazole fragment hit was identified and subsequently optimized through docking-guided modifications, resulting in a potent inhibitor. nih.gov

These examples underscore the power of FBDD in leveraging the core indazole-3-carboxamide structure to build highly specific and effective enzyme inhibitors.

Interactive Data Table

Table 1: Application of Computational Methods to Indazole-3-Carboxamide Scaffolds

Computational Method Target Protein Key Findings/Purpose
Fragment-Based Screening & SAR PAK1 Kinase Identified the 1H-indazole-3-carboxamide scaffold as a potent inhibitor; guided optimization by adding hydrophobic and hydrophilic groups. nih.govresearchgate.net
Fragment-Based Design & Docking AXL Kinase An indazole fragment was identified and optimized using docking studies to develop a potent inhibitor. nih.gov
Pharmacophore Modeling & Virtual Screening Soybean Lipoxygenase A pharmacophore model based on the enzyme's crystal structure was used to screen for and identify indazole carboxamide inhibitors. nih.gov
Molecular Docking Aurora-A Kinase Used to predict the binding model of related pyrazole-carboxamide derivatives to guide further study. nih.gov

Table of Compound Names

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Mechanistic Studies of Biological Activity

Exploration of Molecular Targets and Pathways

The indazole-3-carboxamide scaffold has been identified as a potent inhibitor of several protein kinases, which are crucial regulators of cellular processes.

p21-activated kinase 1 (PAK1): Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1). nih.govnih.gov One representative compound demonstrated excellent enzymatic inhibition with a half-maximal inhibitory concentration (IC50) of 9.8 nM. nih.govnih.gov Structure-activity relationship (SAR) studies have indicated that the substitution of a suitable hydrophobic ring in the deep back pocket of the kinase and the introduction of a hydrophilic group in the bulk solvent region are critical for both the inhibitory activity and selectivity for PAK1. nih.govnih.gov

Glycogen (B147801) Synthase Kinase 3β (GSK-3β): The 1H-indazole-3-carboxamide scaffold is also recognized as a novel chemical framework for the inhibition of glycogen synthase kinase 3β (GSK-3β). nih.govnih.govnih.gov Through in silico screening and subsequent functional assays, several hit compounds from this class were identified, exhibiting pIC50 values in the range of 4.9 to 5.5. nih.govnih.gov Further optimization of this scaffold has led to the development of derivatives with an IC50 value as low as 4 nM against GSK-3β. nih.gov These inhibitors are believed to act in a competitive manner. mdpi.com

Table 1: Kinase Inhibition Data for Indazole-3-Carboxamide Derivatives

Kinase Target Derivative Type IC50 / pIC50 Reference
p21-activated kinase 1 (PAK1) 1H-indazole-3-carboxamide derivative 9.8 nM nih.govnih.gov
Glycogen Synthase Kinase 3β (GSK-3β) 1H-indazole-3-carboxamide derivatives pIC50 4.9 - 5.5 nih.govnih.gov
Glycogen Synthase Kinase 3β (GSK-3β) Optimized 1H-indazole-3-carboxamide derivative 4 nM nih.gov

A significant mechanism of action for N-Cyclohexyl-1H-indazole-3-carboxamide derivatives is the modulation of ion channels, particularly the Calcium-Release Activated Calcium (CRAC) channels. These channels are pivotal for calcium signaling in various cell types, including immune cells.

Indazole-3-carboxamides have been established as potent blockers of CRAC channels. nih.gov The mechanism of action is believed to involve direct binding to the Orai proteins, which form the pore of the CRAC channel. nih.govmdpi.com This interaction effectively blocks the influx of extracellular calcium. The unique regiochemistry of the 3-carboxamide linker on the indazole core is crucial for this inhibitory activity.

The functional consequence of this channel blockade is the stabilization of mast cells and the inhibition of the release of pro-inflammatory mediators. For instance, a specific this compound derivative, compound 12d in one study, was found to actively inhibit calcium influx and stabilize mast cells with a sub-micromolar IC50 value. This same compound also potently inhibited the production of tumor necrosis factor-alpha (TNFα) with an IC50 of 0.28 µM.

Table 2: CRAC Channel Modulation by Indazole-3-Carboxamide Derivatives

Activity Derivative IC50 Reference
TNFα Production Inhibition Compound 12d 0.28 µM
CRAC Current Blockade Compound 4k 4.9 µM nih.gov

The indazole carboxamide scaffold has shown inhibitory activity against a variety of enzymes implicated in disease.

Human Neutrophil Elastase (HNE): While direct data for this compound is limited, the closely related N-benzoylindazole derivatives have been identified as potent, competitive, and pseudoirreversible inhibitors of human neutrophil elastase (HNE). nih.gov Some of these derivatives exhibit IC50 values in the low nanomolar range, with one of the most potent compounds having an IC50 of 7 nM. caymanchem.com Molecular docking studies suggest that the inhibitory activity is dependent on the geometry of the ligand-enzyme complex. nih.gov

Phosphoinositide 3-kinase (PI3K): The indazole scaffold is a recognized pharmacophore in the development of PI3K inhibitors, a key enzyme family in cell signaling pathways that regulate growth, proliferation, and survival. nih.gov A comprehensive review highlighted that derivatives of indazole have shown promising results as PI3K inhibitors. nih.gov

Diacylglycerol O-acyltransferase (DGAT): There is currently a lack of specific research demonstrating the direct inhibition of DGAT by this compound. However, inhibitors of DGAT1 are being explored for metabolic diseases. nih.gov

Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT is a key enzyme in the NAD+ salvage pathway and a target in cancer therapy. While various NAMPT inhibitors have been developed, some of which feature an imidazole (B134444) ring as a bioisosteric replacement for pyridine, there is no direct evidence in the reviewed literature of this compound acting as a NAMPT inhibitor. nih.govfrontiersin.orgnih.govplos.org

Current scientific literature does not provide direct evidence that this compound itself functions through DNA intercalation. One study investigated an indazole-based gold(III) carboxamide pincer complex and found that it binds to DNA through a dual mechanism of minor groove binding and alkylation. nih.gov However, this action is attributed to the gold complex as a whole and cannot be extrapolated to the organic ligand alone. Other studies on DNA binding agents have focused on different chemical scaffolds. nih.gov

Cellular Response and Functional Effects

The interaction of this compound and its derivatives with their molecular targets leads to the modulation of critical intracellular signaling cascades.

Calcineurin/NFAT Signaling Pathway: A major consequence of CRAC channel blockade by indazole-3-carboxamides is the inhibition of the nuclear factor of activated T-cells (NFAT) signaling pathway. By preventing the influx of calcium, these compounds inhibit the activation of calcineurin, a calcium-dependent phosphatase that dephosphorylates NFAT, leading to its nuclear translocation and the transcription of genes involved in the immune response, such as cytokines. nih.gov

Wnt/β-catenin Signaling Pathway: There is evidence suggesting that indazole derivatives can modulate the Wnt/β-catenin signaling pathway. nih.govnih.govmdpi.comuky.edu A patent has disclosed the use of indazole-3-carboxamide compounds as inhibitors of this pathway. frontiersin.org Inhibition of GSK-3β by indazole-based compounds can lead to the stabilization of β-catenin and the activation of Wnt/β-catenin signaling. mdpi.com

MAPK Signaling Pathway: The inhibition of human neutrophil elastase (HNE) by related N-benzoylindazoles can indirectly affect the mitogen-activated protein kinase (MAPK) signaling pathway. HNE has been shown to induce ERK phosphorylation through the MAPK pathway in certain cancer cells. mdpi.com

Regulation of Intracellular Calcium Homeostasis

The indazole-3-carboxamide scaffold, central to the structure of this compound, has been identified as a potent modulator of intracellular calcium (Ca²⁺) homeostasis. Research demonstrates that compounds in this class can function as effective blockers of the Calcium-Release Activated Calcium (CRAC) channel, a highly selective channel that governs the influx of extracellular calcium and plays a pivotal role in the function of non-excitable cells like mast cells. nih.govnih.gov

The process of CRAC channel activation begins when intracellular calcium stores, primarily in the endoplasmic reticulum (ER), are depleted. This depletion triggers the CRAC channels to open, allowing an influx of extracellular Ca²⁺ to maintain a sustained high level of cytosolic calcium. nih.gov This sustained elevation is a critical signal for various cellular functions, including the degranulation of mast cells. nih.gov

Studies on indazole-3-carboxamide derivatives show they can potently and selectively block this store-operated calcium entry (SOCE) through the Orai channel, which is the pore-forming subunit of the CRAC channel. digitellinc.com This blockade is characterized by a rapid onset and is reversible, suggesting a direct interaction with the Orai channel pore. digitellinc.com The specific regiochemistry of the amide linker at the 3-position of the indazole ring is crucial for this inhibitory activity. nih.govnih.gov For instance, the derivative 1-(2,4-dichlorobenzyl)-indazole-3-carboxamide (compound 12d) was found to actively inhibit calcium influx with a sub-micromolar half-maximal inhibitory concentration (IC₅₀). nih.govnih.gov In contrast, its isomer with a reversed amide linkage was inactive, highlighting the structural importance of the 3-carboxamide configuration. nih.govnih.gov By inhibiting the CRAC channel, these compounds effectively prevent the sustained increase in intracellular Ca²⁺, thereby disrupting downstream signaling pathways.

Impact on Cellular Phenotypes (e.g., Cell Proliferation, Mast Cell Stabilization)

The ability of the indazole-3-carboxamide scaffold to modulate calcium signaling and other pathways has a direct impact on various cellular behaviors, notably mast cell stabilization and cell proliferation.

Mast Cell Stabilization

The aberrant activation of mast cells is a key factor in numerous inflammatory and allergic diseases. nih.govnih.gov Mast cell activation and subsequent degranulation—the release of pre-formed inflammatory mediators like histamine, proteases, and certain cytokines—is heavily dependent on a sustained increase in intracellular calcium. nih.govfrontiersin.org

By functioning as CRAC channel blockers, indazole-3-carboxamide derivatives can achieve mast cell stabilization. nih.govnih.gov This was demonstrated in a study where these compounds inhibited the release of the pro-inflammatory mediators β-hexosaminidase and tumor necrosis factor-alpha (TNF-α) from activated mast cells. nih.govnih.gov The inhibition was dose-dependent, and the most potent compounds demonstrated sub-micromolar efficacy. nih.gov This stabilizing effect is a direct consequence of blocking the calcium influx required for the degranulation process. nih.govfrontiersin.org

Table 1: Inhibition of TNF-α Production in Activated Mast Cells by Indazole-3-Carboxamide Derivatives This table is based on data for 1-(2,4-dichlorobenzyl)-indazole-3-carboxamide derivatives and is intended to be illustrative of the potential activity of the chemical class.

CompoundIC₅₀ for TNF-α Inhibition (µM)
12a sub-µM
12b sub-µM
12d 0.28
12e sub-µM

Source: Adapted from Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. nih.gov

Cell Proliferation

Derivatives of 1H-indazole-3-carboxamide have also been investigated for their effects on cell proliferation, particularly in the context of cancer. One line of research identified these compounds as potential inhibitors of p21-activated kinase 1 (PAK1), a kinase associated with tumor progression. nih.govresearchgate.net A representative compound from this series exhibited excellent enzyme inhibition with a PAK1 IC₅₀ value of 9.8 nM. nih.govresearchgate.net Furthermore, it significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells by downregulating the expression of Snail, a key protein in tumor metastasis. nih.gov

Other studies have shown that different derivatives of the 1H-indazole-3-amide framework possess broad antiproliferative activity against various human cancer cell lines. For example, compound 6o, an indazole derivative, showed a promising inhibitory effect against the K562 human chronic myeloid leukemia cell line with an IC₅₀ of 5.15 µM and was found to induce apoptosis and affect the cell cycle. semanticscholar.org

Table 2: Antiproliferative Activity of a Representative Indazole Derivative (Compound 6o)

Cell LineCancer TypeIC₅₀ (µM)
K562 Chronic Myeloid Leukemia5.15
A549 Lung Cancer>40
PC-3 Prostate Cancer19.3
HepG-2 Hepatoma>40
HEK-293 Normal Human Embryonic Kidney33.2

Source: Adapted from Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. semanticscholar.org

Receptor Binding Affinity and Efficacy Studies

The 1H-indazole-3-carboxamide structure is a well-known scaffold for a major class of synthetic cannabinoids. researchgate.netnih.gov These compounds are recognized for their high binding affinity and potent agonist activity at the cannabinoid receptors CB₁ and CB₂. nih.gov

The pharmacological activity of these synthetic cannabinoids is mediated through their interaction with the cannabinoid receptors, which are G protein-coupled receptors involved in a wide range of physiological processes. researchgate.net The high potency of many indazole-3-carboxamide derivatives often surpasses that of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. researchgate.net

Preclinical Research Methodologies and Pharmacodynamic Investigations

In Vitro Pharmacological Profiling

In vitro profiling is fundamental to determining a compound's activity at its molecular target and understanding its cellular consequences. This is typically the initial step in pharmacological evaluation.

Functional assays are employed to measure the biological effect of a compound following interaction with its target. For the indazole-3-carboxamide class, which includes many synthetic cannabinoid receptor agonists (SCRAs), G-protein coupled receptor (GPCR) activation assays are particularly relevant. nih.govresearchgate.netnih.gov These assays quantify the extent to which a compound activates a receptor, such as the cannabinoid CB1 and CB2 receptors. A common method involves using a reporter system, like a split NanoLuc luciferase, in cells expressing the target receptor. The potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound are determined by measuring the signal produced upon receptor activation. nih.govresearchgate.net For example, studies on various indazole-3-carboxamide SCRAs have shown potent agonism at both CB1 and CB2 receptors, with some compounds like ADB-FUBINACA demonstrating high potency with EC₅₀ values of 0.69 nM at CB1 and 0.59 nM at CB2. nih.gov

Other research has identified different targets for this chemical scaffold. A study on indazole-3-carboxamides revealed their ability to block store-operated calcium entry (SOCE) by acting on the Orai calcium channel. digitellinc.com The inhibitory activity was quantified using patch-clamp electrophysiology to measure Ca²⁺ currents in HEK293 cells, with lead compounds showing IC₅₀ values in the low micromolar range (3-4 μM). digitellinc.com This demonstrates the use of calcium influx assays to determine target activity. These assays show that the compounds can elicit a complete blockade of calcium influx and that the inhibition is reversible. digitellinc.com

The table below presents example data from functional assays for various indazole-3-carboxamide analogs, illustrating the types of endpoints measured.

CompoundAssay TypeTarget(s)Potency (EC₅₀/IC₅₀)Efficacy (Eₘₐₓ)
ADB-FUBINACA GPCR ActivationCB1 / CB20.69 nM / 0.59 nM~3-fold higher than JWH-018 at CB1
5F-MDMB-PICA GPCR ActivationCB1 / CB23.26 nM / 0.87 nM~3-fold higher than JWH-018
5F-ADB GPCR ActivationCB1 / CB21.78 nM / 1.46 nMNot specified
Indazole-3-carboxamide Lead Calcium Influx (Patch Clamp)Orai Channel3-4 µMComplete blockade

This table is illustrative and compiles data from studies on different indazole-3-carboxamide analogs to show typical assay outputs. researchgate.netnih.govdigitellinc.com

To understand how target engagement translates into a cellular effect, cell-based bioassays are utilized. These assays can confirm a compound's activity in a more complex biological environment and elucidate the downstream signaling pathways involved. nih.gov For indazole-3-carboxamides that act as Orai channel blockers, mechanistic response was assessed in Jurkat T cells. digitellinc.com Researchers observed that the lead compounds dose-dependently inhibited the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor downstream of calcium signaling. digitellinc.com This confirms that the observed channel blockade functionally impacts intracellular signaling cascades. Furthermore, these compounds were shown to inhibit the proliferation of primary mouse immune cells, directly linking the mechanistic response to a physiological outcome. digitellinc.com

In Vivo Pharmacodynamic Characterization in Research Models

In vivo studies are critical for understanding how a compound behaves in a whole, living organism, providing insights into its systemic effects and its interaction with complex biological systems.

The systemic effects of indazole-3-carboxamide analogs have been evaluated in various animal models. For compounds acting as cannabinoid agonists, a standard method is the "tetrad assay" in mice, which measures four characteristic effects: hypolocomotion (decreased movement), catalepsy (impaired initiation of movement), hypothermia (decreased body temperature), and analgesia (pain relief). nih.gov Studies on potent SCRAs like 5F-ADB and MDMB-4en-PINACA showed they induce these tetrad effects in a dose-dependent manner, with median effective doses (ED₅₀) ranging from 0.03 to 0.77 mg/kg. researchgate.netnih.gov

In other applications, indazole compounds have been assessed in models of autoimmune disease. nih.gov For example, in a mouse model of collagen-induced arthritis (CIA), an indazole derivative was shown to inhibit disease development, reducing limb swelling and bone destruction. nih.gov Similarly, in a rat model of experimental autoimmune encephalomyelitis (EAE), the compound inhibited the progression of the disease. nih.gov Other studies have used rat models of peripheral neuropathy to show that specific indazole-3-carboxamides can alleviate mechanical and cold allodynia. nih.gov

A key aspect of pharmacodynamic research is demonstrating that a compound's systemic effects are caused by the modulation of a specific endogenous system. For SCRAs, the observed tetrad effects are understood to be mediated by the activation of the endogenous cannabinoid system. nih.govresearchgate.net

For indazole compounds investigated for autoimmune applications, the mechanism involves modulating the immune system. The effective compound was found to inhibit the production of pro-inflammatory cytokines, including interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and IL-6, in the pathological lesion. nih.gov This demonstrates a direct link between the compound's administration and the modulation of a key biological system responsible for the disease pathology.

In Vitro Pharmacokinetic Parameter Determination

In vitro pharmacokinetic studies are performed to predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties in vivo. These assays are crucial for early-stage drug development. For the indazole-3-carboxamide class, key parameters have been extensively studied. mdpi.comnih.govnih.gov

Metabolic stability is often the first parameter assessed, typically using pooled human liver microsomes (pHLM) or cryopreserved human hepatocytes (pHHeps). mdpi.comnih.govresearchgate.net These systems contain the primary enzymes responsible for drug metabolism. Studies on various indazole-3-carboxamide SCRAs show they are often rapidly metabolized in vitro. mdpi.comnih.gov For instance, the intrinsic clearance (CLᵢₙₜ) for (S)-AMB-FUBINACA was measured at 2944 mL/min/kg in pHLM, indicating high metabolic instability. mdpi.com In contrast, (S)-AB-FUBINACA was more stable, with a predicted human hepatic clearance (CLₕ) of 0.34 mL/min/kg. mdpi.comnih.gov

Plasma protein binding (PPB) is another critical parameter, as only the unbound fraction of a drug is typically active. Indazole-3-carboxamides are generally found to be highly bound to plasma proteins, often exceeding 90%. mdpi.com For example, (S)-MDMB-FUBINACA was found to be 99.5% protein-bound. mdpi.com

Intestinal permeability is often predicted using Caco-2 cell monolayers, which serve as an in vitro model of the human intestinal epithelium. bohrium.comnih.gov The apparent permeability coefficient (Papp) is calculated to estimate how well a compound might be absorbed after oral administration. nih.gov

The following table summarizes key in vitro pharmacokinetic data for several representative indazole-3-carboxamide analogs.

CompoundLog D₇.₄Plasma Protein Binding (%)Metabolic Stability (pHLM CLᵢₙₜ, mL/min/kg)Predicted Hepatic Clearance (pHLM CLₕ, mL/min/kg)
(S)-AB-FUBINACA 2.8198.7%13.70.34
(S)-MDMB-FUBINACA 3.9999.5%15451.39
(S)-AMB-FUBINACA 3.5199.4%29442.37
(R)-4F-MDMB-BINACA 3.8688.9%Not ReportedNot Reported

Data compiled from a systematic in vitro pharmacokinetic study of indazole-3-carboxamide SCRAs. mdpi.com

Metabolic Stability and Clearance Studies

Metabolic stability is a crucial parameter that determines a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. srce.hr These studies are vital in the early stages of drug discovery as they help predict the in vivo half-life and clearance of a compound. srce.hrthermofisher.com Compounds that are metabolized too rapidly may have a short duration of action, while those that are metabolized too slowly could accumulate and lead to potential toxicity. srce.hr

In vitro models, such as human liver microsomes (HLMs) and hepatocytes, are commonly employed to assess metabolic stability. srce.hrthermofisher.com HLMs contain a rich complement of Phase I cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. srce.hrnih.gov The compound of interest is incubated with these liver preparations, and the rate of its disappearance over time is monitored. thermofisher.com

From these experiments, two key parameters are determined: the in vitro half-life (t½) and the intrinsic clearance (CLint). srce.hrsolvobiotech.com The t½ represents the time required for 50% of the parent compound to be metabolized. srce.hr Intrinsic clearance is a measure of the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. srce.hrsolvobiotech.com These in vitro data can then be used in physiologically-based pharmacokinetic (PBPK) models to predict the in vivo hepatic clearance in humans. srce.hr

For indazole-3-carboxamide derivatives, common metabolic pathways include hydroxylation on various parts of the molecule and hydrolysis of amide or ester linkages. nih.govnih.govmdpi.com For instance, studies on structurally related compounds like MDMB-CHMINACA have shown that major biotransformations include hydroxylation, predominantly on the cyclohexylmethyl moiety, and ester hydrolysis. nih.gov Similarly, for AB-CHMINACA, in vitro studies with HLMs revealed multiple hydroxylated metabolites and products of amidase-mediated carboxylation. nih.gov It is anticipated that N-Cyclohexyl-1H-indazole-3-carboxamide would undergo similar metabolic transformations.

Table 1: Representative In Vitro Metabolic Stability Data for Structurally Related Indazole-3-Carboxamide Compounds

CompoundIn Vitro SystemIn Vitro Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Hepatic Clearance (CLH, mL/min/kg)
(S)-5F-AMB-PINACApHLMNot ReportedNot Reported17.79 ± 0.20
(S)-MDMB-FUBINACApHHepsNot ReportedNot Reported1.39 ± 0.27
(S)-AB-FUBINACApHLMNot ReportedNot Reported0.34 ± 0.09

Data presented are for structurally related compounds and serve as an illustrative example. pHLM: pooled Human Liver Microsomes; pHHeps: pooled Human Hepatocytes. Data sourced from a study on various indole (B1671886) and indazole-3-carboxamide synthetic cannabinoid receptor agonists. nih.gov

Bioanalytical Method Development for Research Quantitation

The development and validation of sensitive and specific bioanalytical methods are fundamental for the quantitative determination of drug concentrations in biological matrices such as plasma, blood, and urine. ijprajournal.comejbps.com These methods are essential for conducting pharmacokinetic studies and accurately assessing the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. ijprajournal.comejbps.com The development of an LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: The first step is to extract the analyte from the complex biological matrix. This is crucial to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijprajournal.com For many small molecules, a simple protein precipitation with a solvent like acetonitrile (B52724) is often sufficient. nih.gov

Chromatographic Separation: The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The choice of the column (e.g., C18) and the mobile phase composition (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) is optimized to achieve good separation of the analyte from any remaining matrix components and to ensure a sharp, symmetrical peak shape. ejbps.com

Mass Spectrometric Detection: The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of selectivity and sensitivity for quantification. ejbps.com

Method Validation: Once developed, the method must be rigorously validated according to regulatory guidelines to ensure its reliability. Validation parameters include selectivity, sensitivity (lower limit of quantification), accuracy, precision, linearity, recovery, and stability of the analyte in the biological matrix under different storage and processing conditions. ejbps.com

For research purposes, a well-characterized LC-MS/MS method would enable the accurate measurement of this compound concentrations in various in vitro and in vivo study samples, providing the data necessary to construct a comprehensive pharmacokinetic profile.

Table 2: Typical Parameters for a Bioanalytical LC-MS/MS Method

ParameterTypical Specification
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biological MatrixHuman Plasma (EDTA)
Sample PreparationProtein Precipitation or Liquid-Liquid Extraction
Chromatographic ColumnC18 or similar reversed-phase column
Mobile PhaseGradient of aqueous buffer and organic solvent (e.g., acetonitrile)
Ionization ModeElectrospray Ionization (ESI), positive or negative mode
Detection ModeMultiple Reaction Monitoring (MRM)
Calibration Rangee.g., 0.1 - 1000 ng/mL
Accuracy & PrecisionWithin ±15% (±20% at the Lower Limit of Quantification)

This table presents a general outline for a bioanalytical method and does not represent specific data for this compound.

Q & A

Basic: What are the common synthetic routes for N-Cyclohexyl-1H-indazole-3-carboxamide, and what factors influence reaction yields?

Answer:
Synthesis typically involves coupling reactions between indazole-3-carboxylic acid derivatives and cyclohexylamine. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like EDCI or HOBt to form an active ester intermediate.
  • Amide bond formation : Reaction with cyclohexylamine under controlled pH (7–9) and temperature (25–40°C) to minimize hydrolysis .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Yield optimization depends on solvent choice (e.g., DMF or THF), stoichiometry (excess amine), and inert atmosphere to prevent oxidation .

Advanced: How can researchers optimize reaction conditions to minimize side products during synthesis?

Answer:
Side products like N-acylurea (from over-activation) or hydrolyzed carboxylic acid can be mitigated by:

  • Catalyst selection : Using DMAP to accelerate amide formation and reduce reaction time.
  • Temperature control : Maintaining ≤40°C to prevent thermal degradation of intermediates.
  • Real-time monitoring : Employing TLC or HPLC to track reaction progress and terminate before side reactions dominate .
    For example, highlights that pH adjustments (neutral to slightly basic) reduce racemization in chiral intermediates.

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the cyclohexyl group (δ 1.2–2.0 ppm for cyclohexyl protons) and indazole aromatic signals (δ 7.5–8.5 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 272.1652 for C₁₅H₁₈N₃O).
  • IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm the carboxamide group .

Advanced: What strategies are employed to study structure-activity relationships (SAR) of derivatives?

Answer:

  • Core modifications : Introduce substituents (e.g., halogens, methyl groups) at the indazole 1- or 5-position to assess steric/electronic effects.
  • Bioisosteric replacement : Substitute the cyclohexyl group with adamantyl or tert-butyl to evaluate lipophilicity impacts.
  • In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities with targets like kinase enzymes .
    notes that methyl groups at the indazole 3-position enhance metabolic stability in vitro.

Basic: How does the cyclohexyl group influence physicochemical properties?

Answer:
The cyclohexyl moiety:

  • Increases lipophilicity : LogP increases by ~2 units compared to unsubstituted analogs, improving membrane permeability.
  • Enhances metabolic stability : The bulky group reduces cytochrome P450-mediated oxidation.
  • Affects solubility : Lower aqueous solubility (≤0.1 mg/mL) necessitates formulation with co-solvents like PEG-400 .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Kinase inhibition assays : Use ADP-Glo™ kinase assays to screen for inhibition of targets like AKT or JAK2.
  • Cytotoxicity testing : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7).
  • Binding studies : Surface plasmon resonance (SPR) to quantify affinity for receptors (e.g., GPCRs) .
    suggests dose-dependent cytotoxicity (IC₅₀ = 5–10 µM) in preliminary screens.

Basic: What are the documented stability characteristics under various storage conditions?

Answer:

  • Short-term stability : Stable in DMSO at 25°C for 1 week (≤5% degradation by HPLC).
  • Long-term storage : Recommended at -20°C in sealed, argon-purged vials to prevent hydrolysis/oxidation.
  • Solution stability : Avoid aqueous buffers (pH >8) due to amide bond hydrolysis .

Advanced: How can computational modeling predict binding affinity with target proteins?

Answer:

  • Molecular dynamics (MD) simulations : Assess conformational flexibility of the carboxamide group in binding pockets.
  • Free-energy perturbation (FEP) : Quantify energy changes upon substituent modifications.
  • Pharmacophore mapping : Identify critical H-bond donors/acceptors (e.g., indazole NH and carbonyl oxygen) .
    highlights correlation between computed binding scores (ΔG = -9.2 kcal/mol) and experimental IC₅₀ values.

Basic: What parameters are critical when scaling up synthesis?

Answer:

  • Heat dissipation : Use jacketed reactors to manage exothermic reactions during amide coupling.
  • Solvent recovery : Optimize distillation for THF or DMF reuse.
  • Quality control : Implement inline PAT (Process Analytical Technology) for real-time purity monitoring .

Advanced: How do researchers address discrepancies in reported biological activity data?

Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration).
  • Orthogonal validation : Confirm activity using both enzymatic (e.g., kinase) and cell-based assays.
  • Batch analysis : Check for impurities (e.g., residual solvents) that may artifactually modulate activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.